molecular formula C18H18F2N4O3S2 B2964281 4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide CAS No. 851988-17-5

4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide

Katalognummer: B2964281
CAS-Nummer: 851988-17-5
Molekulargewicht: 440.48
InChI-Schlüssel: NYAYTGVSKOIZJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 4,6-difluorobenzo[d]thiazole core linked via a hydrazinecarbonyl group to a N,N-diethylbenzenesulfonamide moiety. The fluorinated thiazole ring enhances electron-withdrawing properties and metabolic stability, while the sulfonamide group contributes to hydrogen bonding and solubility.

Eigenschaften

IUPAC Name

4-[[(4,6-difluoro-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N4O3S2/c1-3-24(4-2)29(26,27)13-7-5-11(6-8-13)17(25)22-23-18-21-16-14(20)9-12(19)10-15(16)28-18/h5-10H,3-4H2,1-2H3,(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYAYTGVSKOIZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the synthesis, biological mechanisms, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of the compound typically involves several key steps:

  • Formation of the Benzothiazole Ring : The benzothiazole moiety is synthesized through cyclization reactions involving 2-aminothiophenol and fluorinated aromatic aldehydes.
  • Hydrazine Reaction : The resulting benzothiazole derivative is reacted with hydrazine to form the hydrazone.
  • Carbonyl Introduction : The introduction of the carbonyl group is achieved through acylation reactions, leading to the final sulfonamide structure.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Studies suggest that it may exert its effects through:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways such as cell proliferation and apoptosis, potentially leading to anticancer effects.
  • Microtubule Disruption : Similar to other benzothiazole derivatives, it may disrupt microtubule dynamics, causing mitotic arrest in cancer cells.

Anticancer Properties

Recent research has highlighted the anticancer potential of similar benzothiazole derivatives:

  • In vitro studies demonstrated that compounds with structural similarities exhibit potent antiproliferative activities against various cancer cell lines, including breast and lung cancer cells .
  • Mechanistic studies revealed that these compounds can induce apoptosis and inhibit tumor growth by disrupting microtubule formation and function .

Case Studies

  • Study on Antiproliferative Effects :
    • A study evaluated the effects of various benzothiazole derivatives on human cancer cell lines. The results indicated that compounds with fluorinated substituents showed enhanced activity compared to their non-fluorinated counterparts, suggesting that fluorination plays a crucial role in biological efficacy .
  • Microtubule Dynamics :
    • Another study focused on the microtubule-disrupting effects of related compounds. It was found that specific modifications in the benzothiazole structure could significantly alter their ability to induce mitotic arrest and apoptosis in cancer cells .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds based on their structural features and biological effects:

Compound NameStructural FeaturesBiological Activity
Compound ABenzothiazole with methoxy groupsAntiproliferative against breast cancer
Compound BBenzothiazole without fluorinationLower activity compared to fluorinated variants
This compoundContains fluorine and sulfonamide groupsPotentially high anticancer activity due to enzyme inhibition

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Benzothiazole Core

  • GB18, GB19, GB20 (): These compounds share the 4,6-difluorobenzo[d]thiazol-2-yl group but replace the hydrazinecarbonyl linker with a thiazolidinedione warhead. For example, GB18 includes a 4-fluorobenzylidene substituent on the thiazolidinedione, resulting in a higher melting point (>300°C) and HPLC purity (95.31%) compared to non-fluorinated analogs.
  • Compounds 4k, 4l, 4m () : These derivatives feature 6-fluoro , 6-nitro , or 4,6-dichloro substitutions on the benzothiazole ring. The 6-fluoro analog (4k) exhibits a lower melting point (240.6°C) and moderate yield (71.83%), suggesting that electron-withdrawing substituents like nitro or halogens may reduce synthetic efficiency compared to the target compound’s difluoro configuration .

Linker Group Modifications

  • Triazole-Thiones () : Compounds [7–9] replace the hydrazinecarbonyl group with a 1,2,4-triazole-3-thione linker. IR spectra confirm the absence of C=O vibrations (1663–1682 cm⁻¹) in these derivatives, indicating distinct electronic properties. The thione tautomer enhances sulfur-mediated interactions, which may alter biological target specificity compared to the target compound’s carbonyl-containing linker .
  • SUD () : This benzoyl urea derivative uses a urea linker instead of hydrazinecarbonyl. SUD demonstrates potent antitumor activity (IC50: 0.42–8.39 μM against breast and gastric cancers), highlighting the importance of linker flexibility in cytotoxicity. The hydrazinecarbonyl group in the target compound may offer similar conformational advantages but with improved metabolic stability due to fluorination .

Sulfonamide Substituent Effects

  • N,N-Diethyl vs. N,N-Dimethyl (): The compound 4-(diethylsulfamoyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide shares the N,N-diethylsulfonamide group with the target compound. However, this may also increase plasma protein binding, reducing free drug availability .

Spectral and Analytical Data

  • IR Spectroscopy : The target compound’s hydrazinecarbonyl group is expected to show C=O stretching at ~1663–1682 cm⁻¹, similar to hydrazinecarbothioamides in . The absence of S-H vibrations (~2500–2600 cm⁻¹) confirms the absence of thiol tautomerism, a feature shared with triazole-thiones .
  • NMR and Mass Spectrometry : While direct data for the target compound are unavailable, analogs like GB18 () show well-resolved ¹H/¹³C NMR signals for fluorine-coupled protons and sulfonamide groups. LCMS data (e.g., [M-H]⁺ peaks) suggest reliable mass confirmation for such derivatives .

Comparative Data Table

Compound Name/ID Core Structure Linker Group Sulfonamide Substituents Melting Point (°C) Yield (%) Key Biological Data
Target Compound 4,6-Difluorobenzo[d]thiazole Hydrazinecarbonyl N,N-Diethyl - - -
GB18 () 4,6-Difluorobenzo[d]thiazole Thiazolidinedione - >300 57 HPLC Purity: 95.31%
4k () 6-Fluorobenzo[d]thiazole Acetamide - 240.6 71.83 -
SUD () Benzoyl Urea Urea - - - IC50: 0.42 μM (MCF-7)
Triazole-Thione [7] () 4-Halophenylsulfonylbenzene 1,2,4-Triazole-3-thione - - - Confirmed tautomerism

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.